1H-Indole, 1-(bromoacetyl)-
CAS No.: 207803-21-2
Cat. No.: VC16859993
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 207803-21-2 |
---|---|
Molecular Formula | C10H8BrNO |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 2-bromo-1-indol-1-ylethanone |
Standard InChI | InChI=1S/C10H8BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2 |
Standard InChI Key | PVNOPTKDBNIIFB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CN2C(=O)CBr |
Introduction
Structural and Chemical Properties
The compound’s core structure consists of a bicyclic indole framework substituted at the 1-position with a bromoacetyl group. Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₀H₁₀BrNO |
Molecular Weight | 240.0965 g/mol |
CAS Registry Number | 73392-01-5 |
Key Functional Groups | Indole, Bromoacetyl |
The bromoacetyl group confers electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions . X-ray crystallography of analogous bromoindoles reveals planar indole rings with bond lengths consistent with aromatic delocalization, while the bromine atom adopts a van der Waals radius of 1.85 Å .
Synthesis Methodologies
Alkylation of Indole with Bromoacetylating Agents
A common route involves the direct alkylation of indole’s nitrogen atom using bromoacetyl bromide or ethyl bromoacetate. For example, 6-bromoindole reacts with ethyl bromoacetate in the presence of a base to yield 1-(bromoacetyl)-6-bromoindole, a precursor to bacterial cystathionine γ-lyase inhibitors . This method typically achieves yields of 65–80% under mild conditions (25–40°C, 12–24 h) .
Functionalization via Cross-Coupling Reactions
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom in the bromoacetyl group readily participates in SN₂ reactions. Treatment with amines (e.g., 1,1-dimethylhydrazine) generates hydrazine derivatives, which cyclize to form imidazoles under acidic conditions . For example, Braekman et al. converted 3-(bromoacetyl)indole into deoxytopsentin via a hydrazine intermediate .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed couplings:
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Sonogashira Coupling: Reacts with terminal alkynes to form ethynyl-indole derivatives, useful in fluorescent probes .
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Buchwald-Hartwig Amination: Couples with aryl halides to produce N-arylindoles, key motifs in kinase inhibitors .
Halogen Exchange
Iodine or chlorine can replace bromine via Finkelstein reactions, facilitated by CuI or NaI in polar aprotic solvents .
Applications in Medicinal Chemistry
Antibiotic Potentiators
1-(Bromoacetyl)indole derivatives like NL1 and NL2 inhibit bacterial cystathionine γ-lyase (bCSE), enhancing antibiotic efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. NL1 reduces the minimum inhibitory concentration (MIC) of ciprofloxacin by 8-fold in methicillin-resistant S. aureus (MRSA) .
Anticancer Agents
Bis-indole alkaloids derived from bromoacetylindoles exhibit cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 2.1–4.3 μM) . The bromoacetyl group facilitates conjugation with targeting moieties (e.g., folic acid) for tumor-specific delivery.
Antiviral Compounds
Structural analogs inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with Kᵢ values of 0.8–1.2 μM, as predicted by molecular docking studies .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole H-2), 7.45–7.20 (m, 4H, aromatic H), 4.30 (s, 2H, COCH₂Br) .
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HRMS: [M+H]⁺ calcd. for C₁₀H₁₀BrNO: 240.0965; found: 240.0963 .
X-ray Crystallography
Crystals of analogous bromoindoles (e.g., 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole) exhibit monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å .
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